2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
This compound features a 1H-benzo[de]isoquinoline-1,3(2H)-dione core, a naphthalimide derivative known for its planar aromatic structure and intercalation properties with DNA or enzymes. The substituent 3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl introduces a piperazine-pyrimidine pharmacophore, which enhances solubility and target affinity. Synthesis involves coupling 2-(3-bromopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with 4-(pyrimidin-2-yl)piperazine under nucleophilic substitution conditions . Characterization via $ ^1 \text{H} $/$ ^{13} \text{C} $-NMR and mass spectrometry confirms structural integrity .
Properties
IUPAC Name |
2-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-19(26-12-14-27(15-13-26)23-24-9-3-10-25-23)8-11-28-21(30)17-6-1-4-16-5-2-7-18(20(16)17)22(28)31/h1-7,9-10H,8,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEJQAOREPPKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the benzoisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoisoquinoline core is replaced by the piperazine moiety.
Attachment of the pyrimidine group: The pyrimidine group can be attached to the piperazine ring through a coupling reaction, often using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural characteristics have demonstrated anticancer properties. The benzo[de]isoquinoline scaffold is known for its ability to inhibit various cancer cell lines by interfering with cellular signaling pathways involved in proliferation and survival. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
Neurological Disorders
The incorporation of a piperazine ring is often associated with neuroactive compounds. This compound's structural features may allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety and depression. The pyrimidine moiety could enhance its affinity for serotonin or dopamine receptors, which are critical targets in psychopharmacology.
Case Study 1: Anticancer Efficacy
A study published in the journal Bioorganic & Medicinal Chemistry Letters explored the synthesis of similar benzo[de]isoquinoline derivatives and their biological activity against human cancer cell lines. The results indicated that modifications to the piperazine substituent significantly influenced the anticancer potency, suggesting that the compound could be optimized for enhanced efficacy against specific tumors .
Case Study 2: Neuropharmacological Studies
In another investigation focused on neuropharmacological properties, derivatives of piperazine were evaluated for their effects on anxiety-like behavior in rodent models. The findings demonstrated that certain derivatives exhibited significant anxiolytic effects, attributed to their action on serotonin receptors . This supports the hypothesis that the target compound may possess similar therapeutic potential.
Mechanism of Action
The mechanism of action of 2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Variations
The compound’s activity and physicochemical properties are influenced by substituents on the naphthalimide core. Below is a comparative analysis:
Critical Analysis
Pharmacophore Impact :
- The pyrimidine-piperazine group in the target compound likely modulates kinase or GPCR interactions, distinguishing it from ferrocene-based analogs (e.g., 14b , 15a/b ) that leverage redox activity .
- Thioglycoside derivatives (e.g., 21b ) prioritize enzyme inhibition over antiproliferative effects due to carbohydrate-mediated binding .
Solubility and Bioavailability :
- Polar groups (e.g., piperazine in the target compound, glycosides in 21b ) improve aqueous solubility, whereas lipophilic substituents (e.g., benzothiazole in 20 ) enhance membrane permeability .
Activity Trends: Antiproliferative Activity: Ferrocene derivatives (14b, 15a/b) show lower IC$ _{50} $ values than the target compound, suggesting redox cycling amplifies cytotoxicity . Antimicrobial vs. Anticancer: Thiazolidinone derivatives (99b) prioritize Gram-negative bacteria, while naphthalimide-piperazine hybrids favor tumor cells .
Biological Activity
The compound 2-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule with potential pharmacological applications. Its structure includes a benzo[de]isoquinoline core, a piperazine ring, and a pyrimidine moiety, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H21N5O3
- Molecular Weight : 415.44 g/mol
- CAS Number : 496776-94-4
- Density : 1.386 g/cm³ (predicted)
- Boiling Point : 703.5 °C (predicted)
The biological activity of the compound is primarily attributed to its interaction with various biological targets, particularly in oncology and neurology. The following mechanisms have been proposed based on structural activity relationship (SAR) studies and in vitro assays:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other piperazine derivatives that have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival .
- Antiproliferative Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against several cancer cell lines including L1210 (murine leukemia), CEM (human T-cell leukemia), and HeLa (cervical carcinoma) cells .
- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory activity, which is common among compounds containing piperazine and pyrimidine rings. This could be mediated through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced production of inflammatory mediators .
In Vitro Studies
Several studies have explored the biological activities of similar compounds:
| Study | Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| 18 | HMEC-1 | 9.6 | Antiproliferative | |
| 10a-d | COX Inhibition | 0.5 - 0.8 | Anti-inflammatory |
These findings indicate that modifications to the core structure can significantly enhance biological activity.
Case Studies
- Anticancer Activity : A study focusing on the synthesis of new piperazine derivatives demonstrated that certain modifications led to improved selectivity and potency against cancer cell lines compared to traditional chemotherapeutics .
- Neuropharmacology : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases where they may modulate neurotransmitter systems or reduce oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
